molecular formula C12H18N2O2 B177161 tert-Butyl (4-(methylamino)phenyl)carbamate CAS No. 113283-94-6

tert-Butyl (4-(methylamino)phenyl)carbamate

Cat. No.: B177161
CAS No.: 113283-94-6
M. Wt: 222.28 g/mol
InChI Key: UEMBJWFXLNFZPE-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylamino)phenyl)carbamate is a chemical building block of significant interest in modern drug discovery and medicinal chemistry. Its structure incorporates a carbamate group, which is recognized for its high chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, making it a valuable amide bond surrogate . These properties make carbamate-containing compounds particularly useful for improving the pharmacokinetic profile and metabolic stability of parent molecules, thereby enhancing the duration of action and target specificity of potential therapeutic agents . This compound serves as a key synthetic intermediate in the design and development of novel pharmacologically active molecules. The carbamate group is a structural motif found in a wide range of FDA- and EMA-approved drugs, including chemotherapeutic agents, anticonvulsants, cholinesterase inhibitors for neurodegenerative disorders, and human immunodeficiency virus (HIV) protease inhibitors . As a reagent, it is strictly for research applications in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMBJWFXLNFZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551285
Record name tert-Butyl [4-(methylamino)phenyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113283-94-6
Record name tert-Butyl [4-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(methylamino)phenyl]carbamate
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Preparation Methods

Boc Protection of 4-(Methylamino)aniline

The direct protection of 4-(methylamino)aniline using tert-butoxycarbonyl (Boc) anhydride represents a straightforward route. In this method, 4-(methylamino)aniline is treated with Boc anhydride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield the target compound. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85% .

Mechanistic Insights :
The Boc group selectively protects the primary amine of 4-(methylamino)aniline, forming a stable carbamate. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the Boc anhydride. Post-reaction purification via column chromatography (20–40% ethyl acetate/hexane) ensures high purity, as evidenced by 1H NMR resonances at δ = 1.48 ppm (9H, tert-butyl) and δ = 7.36–7.26 ppm (aromatic protons) .

Reductive Amination of Boc-Protected Intermediates

An alternative approach involves reductive amination of a Boc-protected nitro intermediate. Starting with tert-butyl (4-nitrophenyl)carbamate, catalytic hydrogenation (H2/Pd-C) or chemical reduction (FeCl3/N2H4·H2O) converts the nitro group to an amine . Subsequent methylation using formaldehyde and sodium cyanoborohydride (NaBH3CN) introduces the methylamino moiety.

Optimization Data :

  • Reduction Step : FeCl3/N2H4·H2O in methanol at reflux achieves 90% conversion .

  • Methylation : Yields 65–75% with NaBH3CN in methanol at pH 5–6 .
    Characterization by IR spectroscopy confirms N–H stretches at 3300–3400 cm⁻¹ and C=O vibrations at 1690 cm⁻¹ .

EDCI/HOBt-Mediated Coupling Reactions

A high-yielding method adapts carbodiimide chemistry for carbamate synthesis. Here, 4-(methylamino)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then coupled with tert-butanol .

Procedure :

  • Dissolve 4-(methylamino)benzoic acid (1.07 mmol) in DMF.

  • Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq) at 0°C.

  • Stir for 3 hours, extract with diethyl ether, and purify via column chromatography.

Outcomes :

  • Yield: 74–83.3% .

  • 13C NMR (DMSO-d6): δ = 155.2 ppm (C=O), 79.8 ppm (tert-butyl C) .

Mixed Anhydride Alkylation

Adapting a patented methodology , tert-butyl (4-(methylamino)phenyl)carbamate is synthesized via mixed anhydride intermediates. N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a reactive species, which undergoes alkylation with 4-(methylamino)benzyl bromide.

Key Steps :

  • Generate mixed anhydride with N-Boc-D-serine and i-BuOCOCl.

  • Alkylate with 4-(methylamino)benzyl bromide in ethyl acetate.

  • Deprotect and purify via recrystallization.

Performance :

  • Scalability: Demonstrated at 50 mmol scale .

  • Yield: 67.9% .

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages
Boc Protection 70–85DCM, DIPEA, 0–25°CSimple, high purity
Reductive Amination 65–75FeCl3/N2H4·H2O, NaBH3CNTolerates sensitive functional groups
EDCI/HOBt Coupling 74–83.3DMF, EDCI/HOBt, 0°C→RTHigh yields, minimal byproducts
Mixed Anhydride 67.9i-BuOCOCl, ethyl acetate, refluxScalable, patent-protected

Critical Insights :

  • EDCI/HOBt Coupling excels in yield and reproducibility but requires costly reagents.

  • Mixed Anhydride methods, while scalable, involve multi-step protocols.

  • Boc Protection remains the most accessible for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(methylamino)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium carbonate.

Major Products Formed:

    Oxidation Products: Corresponding oxidized derivatives.

    Reduction Products: Corresponding reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Chemistry

Protecting Group in Organic Synthesis
Tert-butyl (4-(methylamino)phenyl)carbamate serves primarily as a protecting group for amines during the synthesis of complex pharmaceutical compounds. Its stability allows for selective reactions without interfering with other functional groups. This characteristic is crucial in multi-step syntheses where the integrity of the amine must be maintained until the final stages of the reaction.

Synthesis of Bioactive Derivatives
Research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory Activity : Several derivatives have been synthesized and evaluated for their anti-inflammatory effects in vivo. For instance, compounds derived from this compound showed inhibition rates comparable to indomethacin, a standard anti-inflammatory drug.
  • Antitumor and Antimicrobial Properties : Other derivatives have shown promising results against various cancer cell lines and microbial strains, indicating potential therapeutic applications in oncology and infectious diseases .

Organic Synthesis

Palladium-Catalyzed Reactions
The compound is utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It has been employed successfully in synthesizing N-Boc-protected anilines through such methodologies, facilitating the development of complex molecular architectures .

Synthesis of Functionalized Compounds
this compound has been instrumental in synthesizing various functionalized compounds, including tetrasubstituted pyrroles and other heterocycles. These compounds are valuable in medicinal chemistry due to their diverse biological activities.

Biochemistry

Targeted Protein Degradation
A derivative of this compound, tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, is being explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by modulating protein levels within cells .

Case Studies

Study Focus Findings Reference
Anti-inflammatory activityCompounds exhibited up to 54% inhibition compared to indomethacin
Antitumor propertiesDerivatives showed significant cytotoxic effects on cancer cell lines
PROTAC applicationTert-butyl carbamate derivative used as a linker for targeted degradation

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Compound Name (CAS) Substituents/Modifications Key Properties/Applications Reference
tert-Butyl (4-(methylamino)phenyl)carbamate (1092522-02-5) 4-Methylamino, Boc-protected Intermediate for kinase inhibitors; hydrogen-bonding capability
tert-Butyl (3-(methylamino)phenyl)carbamate (1134328-09-8) 3-Methylamino (positional isomer) Similar reactivity; potential differences in target binding
tert-Butyl (4-bromophenyl)carbamate (131818-17-2) 4-Bromo substituent Electrophilic site for cross-coupling reactions
tert-Butyl (4-(chloromethyl)phenyl)carbamate (916578-53-5) 4-Chloromethyl group Reactive for nucleophilic substitution
tert-Butyl (4-((5-methoxybenzo[d]oxazol-2-yl)amino)phenyl)carbamate (N/A) Benzoxazole-2-ylamino, methoxy Enhanced binding to inflammatory targets
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (180081-10-1) Branched alkyl chain, primary amine Improved pharmacokinetic stability

Key Research Findings

Synthetic Versatility : The Boc group in tert-butyl carbamates enables efficient protection/deprotection strategies, critical for multi-step syntheses .

Structure-Activity Relationships (SAR) :

  • Positional isomers (3- vs. 4-substituted) show divergent binding affinities. For example, 4-substituted derivatives often exhibit higher enzyme inhibition due to optimal spatial alignment .
  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity for cross-coupling but reduce solubility .

Biological Efficacy : Carbamates with extended aromatic systems (e.g., benzoxazole, pyrimidine) demonstrate improved target engagement but face challenges in bioavailability .

Biological Activity

Tert-Butyl (4-(methylamino)phenyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 226.28 g/mol

The presence of the methylamino group contributes significantly to its reactivity and biological interactions compared to other carbamate derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways involved in disease processes. The unique structural features of this compound allow it to exhibit distinct chemical and biological properties compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notable findings include:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). At concentrations around 10 µM, it induced apoptosis and enhanced caspase-3 activity, indicating its role in promoting programmed cell death in cancer cells .
  • Mechanistic Insights : The compound's ability to disrupt microtubule assembly has been linked to its anticancer effects, positioning it as a potential candidate for further development in cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

Compound NameStructural DifferenceBiological Activity
tert-Butyl (4-(aminomethyl)phenyl)carbamateAminomethyl groupModerate anti-inflammatory effects
tert-Butyl (4-(hydroxymethyl)phenyl)carbamateHydroxymethyl groupAntimicrobial properties
tert-Butyl (4-(chloromethyl)phenyl)carbamateChloromethyl groupCytotoxic effects on various cell lines

The methylamino group in this compound enhances its solubility and interaction with biological targets, making it distinct from its analogs.

Case Studies

  • Anticancer Efficacy : A study involving MDA-MB-231 cells demonstrated that treatment with this compound at varying concentrations resulted in significant morphological changes indicative of apoptosis. The compound increased caspase-3 activity by 1.33–1.57 times at 10 µM, emphasizing its potential as an anticancer agent .
  • Microtubule Destabilization : Further investigations revealed that this compound could destabilize microtubules at concentrations as low as 20 µM, suggesting a mechanism through which it may inhibit cancer cell growth .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-(methylamino)phenyl)carbamate?

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Step 1 : Protection of the amine group on 4-(methylamino)phenol using tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
  • Step 3 : Characterization using ¹H/¹³C NMR (confirming carbamate formation at ~155-160 ppm for the carbonyl group) and HPLC (>95% purity) .

Q. How can researchers ensure purity during synthesis?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Analytical Validation : Employ LC-MS to detect trace impurities (e.g., residual solvents or byproducts) .
  • Stability Testing : Monitor decomposition under varying pH (e.g., 3–9) and temperatures (25–60°C) to optimize storage conditions .

Q. What spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy : Key peaks include the tert-butyl group (1.3–1.4 ppm, singlet) and aromatic protons (6.5–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching the theoretical molecular weight (C₁₂H₁₈N₂O₂: 246.13 g/mol).
  • FT-IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in key steps .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
  • Table 1 : Example yield optimization under varying conditions:
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF8072
CuIDMSO10065

Q. What strategies resolve contradictions in reported toxicity data?

  • In Silico Analysis : Use tools like Toxtree or ADMET Predictor to assess mutagenicity or carcinogenicity risks .
  • In Vitro Assays : Perform Ames tests (for mutagenicity) and MTT assays (cytotoxicity in HEK-293 cells) to validate safety profiles .
  • Cross-Referencing : Compare results with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify trends .

Q. How can the compound’s role in drug discovery be explored?

  • Structure-Activity Relationship (SAR) : Modify the methylamino or phenyl groups and test biological activity against target receptors (e.g., kinases) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to therapeutic targets (e.g., EGFR or PARP) .
  • In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) after oral administration .

Q. What methodologies validate environmental stability and degradation pathways?

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Hydrolysis Kinetics : Assess stability in aqueous buffers (pH 2–12) at 37°C for 48 hours .
  • Ecotoxicity Screening : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) .

Methodological Challenges and Solutions

Q. How to address discrepancies in analytical data across laboratories?

  • Inter-Lab Calibration : Share reference samples and standardize protocols (e.g., identical HPLC columns and gradients) .
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex spectra .

Q. What computational tools aid in reaction mechanism elucidation?

  • DFT Calculations : Model transition states (e.g., Gaussian 09) to identify rate-determining steps in carbamate formation .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated reagents to infer mechanistic pathways .

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